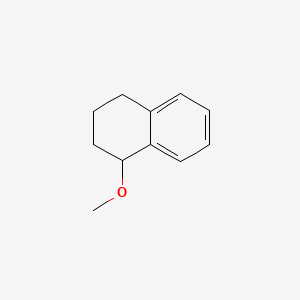

1-Methoxy-1,2,3,4-tetrahydronaphthalene

Description

Contextualization within Organic Chemistry

1-Methoxy-1,2,3,4-tetrahydronaphthalene, with the chemical formula C₁₁H₁₄O, is classified as a methoxy-substituted derivative of tetrahydronaphthalene (also known as tetralin). nih.gov In structural terms, it is an aromatic ether. The molecule features a fused ring system where a benzene (B151609) ring is fused to a cyclohexane (B81311) ring, with a methoxy (B1213986) group (-OCH₃) attached to the 1-position of the saturated cyclohexane ring. nih.gov This positions the compound within the broader class of substituted polycyclic aromatic hydrocarbons.

Significance of Tetrahydronaphthalene Scaffolds in Chemical Research

The tetrahydronaphthalene, or tetralin, scaffold is a significant structural motif in various areas of chemical research. schultzchem.com Its partially saturated nature provides a unique three-dimensional geometry that is of interest in medicinal chemistry and materials science. nih.gov Tetralin derivatives are found in a number of natural products and are utilized as key intermediates in the synthesis of more complex molecules. The fused ring system serves as a rigid backbone to which various functional groups can be attached, allowing for the systematic investigation of structure-activity relationships. schultzchem.com

Overview of Methoxy Group Influence in Organic Compounds

The methoxy group (-OCH₃) is a small, yet influential, functional group in organic chemistry. It consists of a methyl group bonded to an oxygen atom. nih.gov When attached to an aromatic system, the methoxy group acts as an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring. This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. Conversely, the oxygen atom is more electronegative than carbon, leading to an inductive electron-withdrawing effect. However, in the context of aromatic substitution, the resonance effect is generally dominant. nih.gov The presence and position of a methoxy group can, therefore, significantly influence the reactivity and properties of the parent molecule.

Chemical and Physical Properties

The properties of this compound have been computationally predicted and are available through various chemical databases.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 71735-16-5 |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 162.104465066 Da |

| Monoisotopic Mass | 162.104465066 Da |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 12 |

| Complexity | 144 |

This data is computationally generated and sourced from PubChem. nih.gov

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, some spectral information is publicly available.

Mass Spectrometry (GC-MS): The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) has a reference spectrum for this compound in its database. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. A vapor phase IR spectrum for this compound is available in the PubChem database. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed, published, and assigned ¹H and ¹³C NMR spectra for this compound are not readily found in a comprehensive, citable format, spectral data for its isomers, such as 6-Methoxy-1,2,3,4-tetrahydronaphthalene (B156819), are available and can provide comparative insights into the chemical shifts expected for this class of compounds.

Synthesis and Reactions

Detailed and specific research findings on the synthesis and reactivity of this compound are not as extensively documented in peer-reviewed literature as they are for some of its isomers, such as the 6-methoxy and 7-methoxy derivatives. acs.orgresearchgate.net However, general synthetic strategies for related tetralin derivatives can provide insight into potential synthetic routes. For instance, a Russian patent describes methods for the synthesis of various substituted 2-amino-1,2,3,4-tetrahydronaphthalenes, which involves the reaction of a tetralone with an amine followed by reduction. researchgate.net While not directly for the title compound, this illustrates a general pathway to functionalized tetralin systems.

Similarly, specific and citable research detailing the chemical reactions of this compound is limited in the public domain. The reactivity would be predicted to involve the aromatic ring (electrophilic substitution), the benzylic positions, and the ether linkage, but specific examples are not widely reported.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71735-16-5 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-methoxy-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |

InChI Key |

IBRIMMDNSPFZMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC2=CC=CC=C12 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 1,2,3,4 Tetrahydronaphthalene

Electrophilic Aromatic Substitution Reactions

The methoxy (B1213986) group (-OCH₃) at the 1-position is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. However, due to the fused saturated ring, the ortho-positions (2- and 8a-) are part of the alicyclic ring and thus not available for substitution. Consequently, electrophilic attack is directed primarily to the para-position (C7) and to a lesser extent the ortho-position (C5). The electron-donating nature of the methoxy group enhances the nucleophilicity of the aromatic ring, facilitating reactions with various electrophiles.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. For instance, the acylation of 1-Methoxy-1,2,3,4-tetrahydronaphthalene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), typically yields the 7-acylated product as the major isomer. This regioselectivity is driven by the strong directing effect of the methoxy group to the sterically more accessible para position.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction provides a mild method for the formylation of electron-rich aromatic compounds. mychemblog.com Using a Vilsmeier reagent, generated from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), a formyl group (-CHO) can be introduced onto the aromatic ring of this compound, again favoring substitution at the 7-position. chemistrysteps.comnrochemistry.comorganic-chemistry.org The resulting aldehyde is a valuable precursor for the synthesis of more complex molecules. cambridge.org

| Reaction | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | 7-Acyl-1-methoxy-1,2,3,4-tetrahydronaphthalene | General Knowledge |

| Vilsmeier-Haack Formylation | DMF, POCl₃, then H₂O | 7-Formyl-1-methoxy-1,2,3,4-tetrahydronaphthalene | mychemblog.comchemistrysteps.comcambridge.org |

Transformations Involving the Methoxy Group

The methoxy group itself can undergo several important chemical transformations, most notably cleavage to reveal a hydroxyl group. This demethylation is a critical step in the synthesis of many natural products and pharmaceuticals where a phenolic moiety is required.

Ether Cleavage (Demethylation): The cleavage of the methyl ether can be achieved using various reagents. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can effect demethylation, typically under heating. Lewis acids are also highly effective. Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers at low temperatures. Another common method involves heating with pyridine hydrochloride, which serves as a source of anhydrous HCl. These reactions proceed via protonation or coordination of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻) on the methyl group (an SN2 reaction), leading to the formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalene and a methyl halide.

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Demethylation | HBr, heat | 1-Hydroxy-1,2,3,4-tetrahydronaphthalene | General Knowledge |

| Demethylation | BBr₃, CH₂Cl₂, low temp. | 1-Hydroxy-1,2,3,4-tetrahydronaphthalene | General Knowledge |

| Demethylation | Pyridine hydrochloride, heat | 1-Hydroxy-1,2,3,4-tetrahydronaphthalene | General Knowledge |

Reactions at the Tetrahydronaphthalene Ring System

The partially saturated nature of the tetrahydronaphthalene ring system allows for a variety of reactions, including oxidation, reduction, and ring-opening or ring-closure reactions, which can be used to introduce new functional groups or alter the carbocyclic framework.

Oxidation of the tetrahydronaphthalene ring often targets the benzylic positions (C1 and C4), which are activated by the adjacent aromatic ring. Oxidation of this compound can lead to the formation of 1-tetralone (B52770) derivatives. Reagents such as chromium trioxide (CrO₃) in acetic acid or other chromium(VI) reagents are commonly employed for this transformation. organic-chemistry.orggoogle.comorganic-chemistry.org The reaction proceeds via the formation of a chromate ester followed by elimination to yield the ketone. Catalytic oxidation methods using metal catalysts and a co-oxidant can also be employed. google.com The resulting 6-methoxy-1-tetralone is a valuable intermediate in the synthesis of various natural products and pharmaceuticals. chemicalbook.com

Catalytic Hydrogenation: The aromatic ring of this compound can be reduced under catalytic hydrogenation conditions. Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina, and under hydrogen pressure, the aromatic ring can be fully saturated to yield 1-methoxydcalin. lsbu.ac.uknih.govtcichemicals.compolimi.itresearchgate.net The stereochemistry of the resulting decalin ring system (cis or trans) can be influenced by the choice of catalyst and reaction conditions.

Birch Reduction: The Birch reduction is a powerful method for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes. researchgate.netwikipedia.org When applied to this compound, this reaction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is expected to reduce the aromatic ring. nrochemistry.commasterorganicchemistry.com The electron-donating methoxy group directs the reduction to produce a diene where the methoxy group is attached to a double bond. masterorganicchemistry.com Subsequent hydrolysis of the resulting enol ether can lead to the corresponding β,γ-unsaturated ketone.

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1-Methoxydcalin | lsbu.ac.uknih.govtcichemicals.com |

| Birch Reduction | Na or Li, liq. NH₃, ROH | 1-Methoxy-1,4,5,8-tetrahydronaphthalene | nrochemistry.commasterorganicchemistry.com |

The tetrahydronaphthalene skeleton can be modified through ring expansion and cleavage reactions, often starting from the corresponding tetralone.

Baeyer-Villiger Oxidation: The oxidation of 6-methoxy-1-tetralone (derived from the oxidation of this compound) with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in a Baeyer-Villiger oxidation. wikipedia.orgnih.govorganic-chemistry.orgmdpi.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent more substituted carbon, leading to the formation of a seven-membered lactone (a cyclic ester). This ring expansion provides access to benzoxepine derivatives.

Schmidt and Beckmann Rearrangements: These reactions offer pathways for ring expansion through the incorporation of a nitrogen atom. The Schmidt reaction of 6-methoxy-1-tetralone with hydrazoic acid (HN₃) in the presence of a strong acid leads to the formation of a lactam (a cyclic amide) through rearrangement. jst.go.jpchimia.chwikipedia.org Similarly, the Beckmann rearrangement of the oxime derived from 6-methoxy-1-tetralone, typically catalyzed by a strong acid like polyphosphoric acid, also yields the corresponding lactam. acs.orgacs.orgwikipedia.orgorganicreactions.orgorganic-chemistry.org These reactions are valuable for the synthesis of benzodiazepine and other nitrogen-containing heterocyclic systems.

Ring-Closure Reactions: While not a reaction of this compound itself, its synthesis often involves a ring-closure step. For example, the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid derivative is a common method for constructing the tetralone core, which can then be converted to the target molecule. wikipedia.orggoogle.com

Mechanistic Studies of Reaction Pathways

Birch Reduction: The mechanism of the Birch reduction involves a sequence of single-electron transfers from the dissolved alkali metal and protonation steps. wikipedia.org The solvated electron adds to the aromatic ring to form a radical anion. masterorganicchemistry.com Protonation by the alcohol then yields a cyclohexadienyl radical. A second electron transfer gives a cyclohexadienyl anion, which is then protonated to afford the final 1,4-diene product. nrochemistry.com The regioselectivity is determined by the stability of the intermediate radical anion and anion, with the electron-donating methoxy group directing the positions of the resulting double bonds. masterorganicchemistry.com

Baeyer-Villiger Oxidation: The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen of the tetralone, followed by the nucleophilic addition of the peroxyacid to form a Criegee intermediate. wikipedia.orgnih.govorganic-chemistry.org This is followed by a concerted migration of one of the adjacent carbon atoms to the oxygen of the peroxy group with the simultaneous departure of the carboxylate leaving group. The migratory aptitude of the groups attached to the carbonyl determines the regioselectivity of the oxygen insertion.

Beckmann Rearrangement: The Beckmann rearrangement of the tetralone oxime is initiated by protonation of the oxime hydroxyl group, converting it into a good leaving group (water). wikipedia.orgorganicreactions.orgorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous loss of water, to form a nitrilium ion. Subsequent hydration of the nitrilium ion leads to the formation of the lactam product. wikipedia.org

Carbocationic Intermediates in Solvolysis Reactions

While specific solvolysis studies on this compound are not extensively detailed in the available literature, the behavior of carbocationic intermediates in the 1,2,3,4-tetrahydronaphthalene (B1681288) framework can be thoroughly understood by examining analogous substrates. The solvolysis of cis- and trans-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes serves as an excellent model.

In these reactions, the departure of a leaving group (e.g., chloride) from the C1 position generates a secondary carbocation. This intermediate is stabilized by the adjacent aromatic ring through resonance. The stereochemistry of the starting material can influence the reaction rate, but the similarity in product distribution from both cis and trans isomers suggests the formation of a common carbocation intermediate. nih.gov

Research on the solvolysis of these model compounds in aqueous solution shows that both isomers yield a similar mixture of cis- and trans-diols, along with a minor amount of 2-tetralone. nih.gov This points to a reaction pathway where the solvent (water) can attack the planar carbocation intermediate from either face, leading to a mixture of stereoisomers. The formation of 2-tetralone likely occurs through a subsequent oxidation or rearrangement process.

The rate constants for the solvolysis of the cis and trans isomers are of a similar magnitude, with the trans isomer reacting slightly faster. nih.gov This contrasts with related dihydronaphthalene systems where a large difference in rates is observed, highlighting unique conformational effects in the tetralin structure. nih.govvulcanchem.com The presence of a β-hydroxy group in these model compounds was found to significantly slow the reaction compared to 1-chloro-1,2,3,4-tetrahydronaphthalene, indicating a strong inductive effect. nih.govvulcanchem.com For this compound, the departure of the methoxy group would require acid catalysis to protonate the oxygen, creating a good leaving group (methanol) and forming the corresponding carbocation at C1.

| Substrate | Rate Constant (s⁻¹) | Product Distribution |

| cis-1-Chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene | 8.1 × 10⁻³ | 76% cis-diol, 20% trans-diol, 4% 2-tetralone |

| trans-1-Chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene | 1.6 × 10⁻² | Similar ratio of diols to the cis isomer |

Note: Data is for the solvolysis of chloro-hydroxy analogs in an aqueous solution, serving as a model for carbocation behavior in the tetrahydronaphthalene system. nih.gov

Peroxide Formation and Rearrangements

This compound, like many ethers and compounds with benzylic hydrogens, is susceptible to autoxidation upon exposure to air and light, leading to the formation of peroxides. arkat-usa.orgnist.gov The underlying mechanism is a free-radical chain reaction. The process is initiated by the abstraction of a hydrogen atom from the C1 position. This is the most favored site for abstraction because it is a benzylic position, and the resulting radical is stabilized by resonance with the aromatic ring.

The carbon-centered radical then reacts with molecular oxygen (a diradical) to form a peroxy radical. This peroxy radical can subsequently abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide.

Mechanism of Peroxide Formation:

Initiation: An initiator (e.g., light, heat) generates a radical that abstracts a benzylic hydrogen from C1.

Propagation Step 1: The resulting resonance-stabilized tetralinyl radical reacts with O₂ to form a peroxy radical.

Propagation Step 2: The peroxy radical abstracts a benzylic hydrogen from another substrate molecule to yield a hydroperoxide and a new tetralinyl radical.

The accumulation of these hydroperoxides can be hazardous, as they can decompose explosively, especially upon heating or concentration. arkat-usa.orgcas.org For this reason, compounds like tetrahydronaphthalene and its derivatives are classified as potential peroxide-formers that become hazardous upon concentration (e.g., during distillation). nist.gov

While specific studies on the rearrangements of peroxides derived from this compound are not prominent, hydroperoxides can undergo various transformations. For instance, under acidic conditions, they could potentially undergo rearrangements analogous to the Hock rearrangement, which could lead to the formation of phenols and carbonyl compounds.

Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic parameters for the transformation of this compound are not widely published. However, valuable insights can be drawn from studies of closely related compounds. The acid-catalyzed hydrolysis of 4-methoxy-1,2-dihydronaphthalene, a vinyl ether analog, provides a useful kinetic benchmark.

This hydrolysis reaction proceeds via a rate-determining proton transfer from a catalyzing acid to the substrate, forming a carbocationic intermediate that is subsequently captured by water. arkat-usa.org Kinetic measurements for this reaction have yielded a hydronium-ion isotope effect and a Brønsted exponent, which provide information about the transition state of the reaction.

The observed kinetic isotope effect (kH/kD > 1) is characteristic of reactions where proton transfer is the rate-limiting step. The Brønsted α value of 0.70 suggests that the transition state is product-like, with a significant degree of proton transfer from the catalyst to the substrate. arkat-usa.org

| Kinetic Parameter | Value | Significance |

| Hydronium-ion Isotope Effect (kH/kD) | 3.39 | Indicates rate-determining proton transfer |

| Brønsted Exponent (α) | 0.70 | Suggests a product-like transition state |

Note: Data is for the acid-catalyzed hydrolysis of the analog 4-methoxy-1,2-dihydronaphthalene. arkat-usa.org

Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 1,2,3,4 Tetrahydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's covalent framework and preferred conformation can be established.

High-resolution 1D NMR spectra provide fundamental information for assigning every proton and carbon atom within the 1-Methoxy-1,2,3,4-tetrahydronaphthalene molecule.

¹H NMR Spectroscopy: The proton NMR spectrum can be divided into three distinct regions: the aromatic region, the aliphatic region, and the methoxy (B1213986) region.

Aromatic Protons: The four protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0–7.5 ppm). Their specific chemical shifts and splitting patterns are dictated by their position relative to the aliphatic ring fusion.

Aliphatic Protons: The seven protons on the saturated tetralin ring, including the benzylic proton at C1, appear in the upfield region (δ 1.5–4.5 ppm). The proton at C1 (H1), being attached to a carbon bearing an electronegative oxygen atom, is the most deshielded of the aliphatic protons. The protons at C4, adjacent to the aromatic ring, are also shifted downfield relative to those at C2 and C3.

Methoxy Protons: The three equivalent protons of the methoxy group (-OCH₃) give rise to a sharp singlet, typically found around δ 3.0–3.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected for the aromatic carbons. Two of these are quaternary (C4a, C8a) and will have lower intensities, while the four protonated carbons will show stronger signals. Their chemical shifts generally fall between δ 120–140 ppm.

Aliphatic Carbons: The four carbons of the saturated ring (C1, C2, C3, C4) will appear in the upfield region. C1 is the most downfield of this group (typically δ 70-80 ppm) due to the direct attachment of the oxygen atom. The other carbons (C2, C3, C4) will resonate at higher fields (typically δ 20-35 ppm).

Methoxy Carbon: The carbon of the methoxy group is expected in the range of δ 55–60 ppm, a characteristic chemical shift for methoxy carbons attached to an aliphatic carbon that is part of a larger system. researchgate.netnih.gov

The following table summarizes the predicted chemical shifts for the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1-H | ~4.2 - 4.5 | ~75 - 80 | Deshielded by adjacent oxygen. |

| C2-H₂ | ~1.7 - 2.0 | ~25 - 30 | Standard aliphatic region. |

| C3-H₂ | ~1.8 - 2.1 | ~20 - 25 | Standard aliphatic region. |

| C4-H₂ | ~2.7 - 2.9 | ~28 - 33 | Benzylic position, deshielded. |

| C4a | - | ~135 - 140 | Quaternary aromatic carbon. |

| C5-H | ~7.0 - 7.2 | ~125 - 128 | Aromatic proton. |

| C6-H | ~7.1 - 7.3 | ~128 - 130 | Aromatic proton. |

| C7-H | ~7.1 - 7.3 | ~126 - 129 | Aromatic proton. |

| C8-H | ~7.3 - 7.5 | ~129 - 132 | Aromatic proton, potentially deshielded by proximity to the aliphatic ring. |

| C8a | - | ~137 - 142 | Quaternary aromatic carbon. |

| OCH₃ | ~3.3 - 3.5 (singlet) | ~56 - 58 | Characteristic methoxy region. researchgate.net |

Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary depending on solvent and other conditions.

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential for unambiguously confirming the molecular structure by establishing connectivity. mdpi.comemerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations tracing the path of the aliphatic ring: from H1 to the H2 protons, from the H2 protons to the H3 protons, and from the H3 protons to the benzylic H4 protons. It would also reveal couplings between adjacent protons on the aromatic ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. It allows for the definitive assignment of each protonated carbon atom by correlating the already assigned proton shifts with their corresponding carbon signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the entire molecular puzzle. Key expected correlations would include:

The methoxy protons (-OCH₃) showing a correlation to C1.

The H1 proton showing correlations to C2, C8a, and potentially C3.

The benzylic H4 protons showing correlations to C2, C3, C5, and C4a.

Aromatic protons showing correlations to adjacent and quaternary aromatic carbons.

Together, these 2D techniques provide irrefutable evidence for the assigned structure of this compound.

The saturated six-membered ring of the tetralin system is not planar and adopts a flexible half-chair conformation. The introduction of the methoxy group at the C1 position removes the conformational degeneracy found in the parent tetralin, leading to a preference for one conformation over the other. nih.gov The two primary half-chair conformers are distinguished by the orientation of the C1-methoxy group, which can be either pseudo-axial or pseudo-equatorial.

NMR spectroscopy can provide detailed insights into this conformational preference:

Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between H1 and the two H2 protons is dependent on the dihedral angle between them. A detailed analysis of these coupling constants can help determine the preferred orientation of H1 and, consequently, the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique detects protons that are close in space, regardless of whether they are connected through bonds. mdpi.comnih.gov A NOESY experiment would be critical for determining the conformation. For instance:

If the methoxy group is in a pseudo-axial position, NOE cross-peaks would be expected between the methoxy protons and the axial protons at C2 and C8.

If the methoxy group is in a pseudo-equatorial position, NOEs would be expected between the methoxy protons and the equatorial proton at C2.

Studies on related substituted tetralins have shown that stereoelectronic effects, such as hyperconjugation, can significantly influence the conformational equilibrium, often leading to a strong preference for a single conformer. nih.gov

Vibrational Spectroscopy (IR and Raman)

The IR and Raman spectra of this compound can be interpreted by assigning observed bands to specific molecular vibrations.

C-H Stretching:

Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹ (typically 3010–3100 cm⁻¹). mdpi.com

Aliphatic C-H stretching vibrations (from the -CH₂- and -CH- groups) are observed just below 3000 cm⁻¹ (typically 2840–2980 cm⁻¹). mdpi.com The methoxy C-H stretches also fall within this region.

C=C Aromatic Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of characteristic bands, often of medium to strong intensity, in the 1450–1610 cm⁻¹ region. mdpi.com

C-O-C Ether Stretching: The most characteristic vibration for the ether linkage is the asymmetric C-O-C stretch, which produces a strong, prominent band in the IR spectrum, typically in the 1070–1150 cm⁻¹ range. The corresponding symmetric stretch is often weaker in the IR but may be visible in the Raman spectrum.

Aliphatic C-H Bending: Bending (scissoring) vibrations of the CH₂ groups are expected around 1440–1470 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): Strong bands in the IR spectrum between 690 cm⁻¹ and 900 cm⁻¹ are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is diagnostic of the substitution pattern on the benzene ring.

The following table lists the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3010 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2840 - 2980 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong | Strong |

| Aliphatic CH₂ Bend | 1440 - 1470 | Medium | Medium |

| Asymmetric C-O-C Stretch | 1070 - 1150 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong | Weak |

While NMR is more commonly used, vibrational spectroscopy can also offer insights into the conformational properties of molecules. Different conformers (e.g., pseudo-axial vs. pseudo-equatorial methoxy group) are distinct chemical species with unique sets of vibrational frequencies.

In many cases, the energy difference between conformers is small, and they rapidly interconvert at room temperature, resulting in a spectrum that is an average of all contributing conformations. However, it may be possible to observe distinct bands for each conformer under specific conditions, such as in a low-temperature matrix-isolation study or by analyzing the spectra of different crystalline polymorphs where the molecule is locked into a specific conformation. nih.gov The vibrational modes most sensitive to conformational changes would likely involve the aliphatic ring and the C-O-C ether linkage, as their bond angles and interactions with neighboring groups would differ between the pseudo-axial and pseudo-equatorial forms. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption characteristics of this compound are primarily dictated by the benzene ring chromophore. The aliphatic portion of the tetralin system is saturated and does not absorb in the UV-Vis range (200-800 nm). The parent chromophore, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), exhibits absorption in the 250-280 nm region, which is characteristic of a substituted benzene ring. ias.ac.in

The methoxy group (-OCH₃) at the C1 position functions as a potent auxochrome. The oxygen atom possesses non-bonding (n) electrons which can interact with the π-electron system of the aromatic ring. This interaction increases the energy of the highest occupied molecular orbital (HOMO) and leads to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to the unsubstituted tetralin. This shift is a result of the decreased energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).

The principal electronic transitions observed for this molecule are π → π* transitions associated with the aromatic ring. These transitions are typically characterized by high molar absorptivity (ε). A weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen of the methoxy group to an anti-bonding π* orbital of the ring, may also be present, but is often obscured by the much stronger π → π* bands. The UV spectrum of tetralin vapor shows distinct bands around 265 nm and 272 nm, corresponding to the S₀ → S₁ (π,π*) transition. ias.ac.innih.gov Due to the electronic contribution of the methoxy group, the absorption bands for this compound are expected to be shifted to slightly longer wavelengths.

Table 1: Representative UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition Type |

| ~275 nm | High | π → π* (Primary) |

| ~282 nm | Moderate | π → π* (Fine Structure) |

Note: The data presented are illustrative, based on the known absorption of the tetralin chromophore and the expected auxochromic effect of the methoxy substituent.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Identity

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. In electron ionization (EI) mass spectrometry, this compound (molar mass ≈ 162.23 g/mol ) undergoes ionization to form a molecular ion (M⁺•), which then fragments in a series of predictable pathways governed by the stability of the resulting ions and neutral species.

The mass spectrum of this compound is characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 162. The subsequent fragmentation is dominated by cleavages adjacent to the ether oxygen and within the tetralin ring structure.

Key Fragmentation Pathways:

Loss of Methanol (CH₃OH): A prominent fragmentation pathway involves the elimination of a neutral methanol molecule (mass 32) from the molecular ion. This rearrangement process leads to the formation of a highly stable ion at m/z 130. This fragment is often the base peak in the spectrum, indicating its high relative abundance.

M⁺• (m/z 162) → [C₁₀H₁₀]⁺• + CH₃OH (m/z 130)

Loss of Methoxy Radical (•OCH₃): Alpha-cleavage resulting in the loss of a methoxy radical (mass 31) is another significant pathway. This fragmentation produces a cation at m/z 131.

M⁺• (m/z 162) → [C₁₀H₁₁]⁺ + •OCH₃ (m/z 131)

Loss of Methyl Radical (•CH₃): Cleavage of the methyl group from the ether linkage results in the loss of a methyl radical (mass 15), yielding a fragment ion at m/z 147.

M⁺• (m/z 162) → [C₁₀H₁₁O]⁺ + •CH₃ (m/z 147)

Retro-Diels-Alder Reaction: The saturated ring of the tetralin system can undergo a characteristic retro-Diels-Alder reaction. Following the loss of methanol, the fragment at m/z 130 can extrude a molecule of ethene (C₂H₄, mass 28) to produce a fragment at m/z 102.

[C₁₀H₁₀]⁺• (m/z 130) → [C₈H₆]⁺• + C₂H₄ (m/z 102)

Table 2: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 162 | [C₁₁H₁₄O]⁺• | - | Molecular Ion (M⁺•) |

| 147 | [C₁₀H₁₁O]⁺ | •CH₃ | Loss of methyl radical |

| 131 | [C₁₀H₁₁]⁺ | •OCH₃ | Loss of methoxy radical |

| 130 | [C₁₀H₁₀]⁺• | CH₃OH | Loss of methanol |

| 102 | [C₈H₆]⁺• | CH₃OH, C₂H₄ | Retro-Diels-Alder after methanol loss |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, structure, and properties. The two primary approaches are Density Functional Theory (DFT) and Hartree-Fock (HF), often used with various basis sets to balance accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach has been shown to provide a good balance between accuracy and computational expense, making it suitable for a wide range of chemical systems.

In a study on tetralin and its derivatives where the C1 carbon is replaced by oxygen, sulfur, or selenium, DFT calculations were performed using various functionals, including B3LYP, M06-2X, and ωB97X-D. nih.gov These functionals are chosen to account for different aspects of electron correlation and non-covalent interactions. For instance, the B3LYP functional is a popular hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. ntnu.noacademie-sciences.fr The M06-2X and ωB97X-D functionals are specifically designed to better handle non-covalent interactions, which are crucial for accurate conformational analysis. nih.gov

For a molecule like 1-methoxy-1,2,3,4-tetrahydronaphthalene, DFT calculations would be invaluable for determining the preferred conformations of the methoxy (B1213986) group relative to the tetralin ring system and for calculating properties such as vibrational frequencies and electronic spectra.

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. arxiv.orgnih.govyoutube.com While it provides a good starting point, it neglects electron correlation, which can be a significant factor in the accurate prediction of molecular properties. nih.gov In some cases, particularly for understanding electron density distributions, HF can provide results that are in better agreement with experimental data than some DFT functionals. nih.gov

Semi-empirical methods, such as PM3 (Parametric Model 3) and AM1 (Austin Model 1), offer a more computationally efficient alternative to DFT and HF. irjweb.com These methods are based on the HF formalism but introduce parameters derived from experimental data to simplify the calculations. This parameterization allows them to implicitly include some effects of electron correlation. While faster, their accuracy is highly dependent on the molecule under study being similar to the molecules used in the parameterization process. For a conformational search of a flexible molecule like this compound, semi-empirical methods could be employed for an initial, broad exploration of the potential energy surface before refining the results with more accurate DFT or ab initio methods.

The choice of basis set is a critical aspect of quantum chemical calculations, directly impacting the accuracy and computational cost. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but require significantly more computational resources.

In the computational study of tetralin derivatives, basis sets such as 6-311G++(2d,3p) and augmented cc-pVDZ were employed. nih.gov The 6-311G++(2d,3p) is a Pople-style basis set that is triple-zeta in the valence region and includes diffuse functions (++) and polarization functions (2d,3p) to accurately describe the electron density far from the nucleus and the distortion of atomic orbitals in the molecular environment, respectively. The augmented correlation-consistent basis sets, like aug-cc-pVDZ, are designed to systematically converge to the complete basis set limit.

The selection of an appropriate basis set is a trade-off between the desired accuracy and the computational feasibility of the calculation. For a molecule of the size of this compound, a basis set like 6-31G(d,p) might be used for initial geometry optimizations, while a larger basis set such as 6-311+G(d,p) would be preferable for more accurate energy calculations.

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comyoutube.com For a molecule like this compound, the saturated part of the tetralin ring can adopt different conformations, and the methoxy group can rotate relative to the ring.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. mdpi.comresearchgate.net By mapping the PES, chemists can identify the most stable conformations (local and global minima) and the transition states that connect them.

In the study of tetralin derivatives, the PES was explored to locate all conformations and transition states. nih.gov It was found that for isochroman (B46142) (an oxygen derivative of tetralin), a twisted conformer is the global minimum, while the bent form is a transition state at a higher energy. nih.gov Conversely, for isothiochroman (B1214466) (a sulfur derivative), the bent form is the most stable. nih.gov These findings highlight how subtle changes in the molecular structure can significantly alter the conformational landscape. For this compound, a detailed PES scan would be necessary to determine the preferred orientation of the methoxy group and the puckering of the aliphatic ring.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals, is key to understanding its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large HOMO-LUMO gap generally implies high stability and low reactivity.

In the computational investigation of tetralin derivatives, the frontier molecular orbitals were analyzed to understand the changes in electron densities upon electronic excitation, which were found to be primarily of a π → π* nature. nih.gov The HOMO-LUMO gap is also used to calculate various global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity. irjweb.commdpi.com

For this compound, the HOMO is expected to be located primarily on the aromatic ring and the oxygen atom of the methoxy group, reflecting the regions of highest electron density. The LUMO is likely to be a π* orbital of the aromatic system. The calculated HOMO-LUMO gap would provide a quantitative measure of its electronic stability and susceptibility to electrophilic or nucleophilic attack.

The following table presents hypothetical, yet representative, data for the electronic properties of a substituted tetralin, illustrating the type of information that would be obtained from a computational study of this compound.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a valuable descriptor for understanding the reactivity of a molecule. It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a hypothetical positive test charge at any point in space. uni-muenchen.de MESP maps are color-coded to represent different potential values, providing a guide to the regions of a molecule that are electron-rich or electron-poor. uni-muenchen.deresearchgate.net

For aromatic systems, the MESP is particularly useful in predicting the sites of electrophilic substitution. In substituted benzenes, for example, the electrostatic potential values at specific carbon atoms and the potential minima above the ring are good descriptors of the substituent's effect. nih.gov A study on 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819), a structural isomer of the title compound, utilized MESP analysis to gain insights into its reactive sites. nih.gov The analysis revealed the expected negative potential around the oxygen atom of the methoxy group, indicating its high electron density and role as a primary site for electrophilic interaction. The aromatic ring also exhibits a region of negative potential, characteristic of π-systems. Such maps are crucial for predicting how the molecule will interact with other reactants. nih.govnih.gov

The table below summarizes the typical color-coding scheme used in MESP maps and its implication for reactivity.

| Color Range | Potential | Interpretation |

| Red | Most Negative | High electron density, strong electrophilic attack site |

| Yellow/Orange | Negative | Moderate electron density, likely electrophilic attack site |

| Green | Neutral | Near-zero potential, less reactive site |

| Blue | Positive | Electron deficient, nucleophilic attack site |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry technique that translates the complex, delocalized molecular orbitals (MOs) of a wavefunction into localized, intuitive chemical concepts like bonds, lone pairs, and core orbitals. wisc.edujuniperpublishers.com This method provides a quantitative description of the "natural" Lewis structure of a molecule and allows for the analysis of charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.net

NBO analysis involves the diagonalization of the one-particle density matrix to find the set of orbitals with maximum occupancy. wisc.edu The output includes the occupancies of the NBOs, which ideally are close to 2.0 for Lewis-type orbitals (bonds, lone pairs) and near 0.0 for non-Lewis orbitals (antibonding orbitals). researchgate.net Deviations from these ideal values are indicative of electron delocalization.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

For a molecule like this compound, NBO analysis would typically reveal:

Hybridization: The spx character of the atomic hybrids forming the sigma (σ) and pi (π) bonds.

Bonding Orbitals: High occupancy σ and π orbitals that constitute the formal Lewis structure. For instance, the C-C and C-H bonds in the tetralin framework and the C-O bond of the methoxy group.

Lone Pairs: The non-bonding orbitals, primarily the two lone pairs on the oxygen atom of the methoxy group.

Hyperconjugative Interactions: Significant E(2) values would quantify the delocalization from the oxygen lone pairs into antibonding orbitals of the adjacent C-C and C-H bonds, as well as delocalization from the aromatic ring bonds to adjacent antibonding orbitals. These interactions are crucial for understanding the molecule's stability and conformational preferences.

A study on the related compound 6-methoxy-1,2,3,4-tetrahydronaphthalene performed NBO analysis, which would be expected to yield results comparable to the 1-methoxy isomer. nih.gov The analysis quantifies the stabilization energies arising from these delocalizations.

The following table shows hypothetical, yet representative, E(2) values for key donor-acceptor interactions in a methoxy-substituted tetralin system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | σ(C1-Caromatic) | ~5-10 | Lone Pair -> Antibonding σ |

| LP (2) O | σ(C1-H) | ~2-5 | Lone Pair -> Antibonding σ |

| π (Caromatic-Caromatic) | π(Caromatic-Caromatic) | ~15-25 | π -> π (Aromatic delocalization) |

| σ (C-H) | σ(C-C) | ~1-3 | σ -> σ (Hyperconjugation) |

Note: LP denotes a lone pair orbital. The values are illustrative.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. nih.gov This property is fundamental to a range of advanced technologies, including optical data storage and telecommunications. nih.govdigitellinc.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) frameworks, are of great interest for NLO applications due to their potential for large NLO responses and structural tunability. nih.govnih.gov

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ). nih.gov The first hyperpolarizability (β) is a measure of the second-order NLO response. Theoretical calculations, often using Density Functional Theory (DFT), are a powerful tool for predicting these properties and guiding the design of new NLO materials. nih.gov

For this compound, the methoxy group acts as an electron-donating group attached to a π-conjugated system (the benzene (B151609) ring). This donor-π arrangement can give rise to NLO properties. Theoretical studies on the closely related isomer, 6-methoxy-1,2,3,4-tetrahydronaphthalene, have been performed to predict its NLO characteristics. nih.gov These calculations typically involve optimizing the molecular geometry and then computing the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) using a suitable level of theory and basis set. nih.gov

The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. A larger value suggests a more significant NLO response. The calculations for the 6-methoxy isomer demonstrated that the compound possesses NLO properties, and the computed values provide a benchmark for this class of molecules. nih.gov Similar results would be anticipated for the 1-methoxy isomer, arising from the intramolecular charge transfer facilitated by the methoxy group and the aromatic ring.

The table below presents typical calculated NLO parameters for a methoxy-tetralin type structure, based on findings for related compounds.

| Property | Symbol | Typical Calculated Value (esu) |

| Dipole Moment | μ | ~1-3 D |

| Mean Polarizability | <α> | ~10-20 x 10-24 |

| First Hyperpolarizability | βtot | ~1-5 x 10-30 |

Note: esu = electrostatic units. Values are representative and depend on the specific computational method.

Theoretical Treatment of Substituent Effects on Reactivity and Stability

Theoretical methods are highly effective for systematically studying the influence of different substituent groups on the reactivity and stability of a parent molecule. For this compound, substituents can be introduced at various positions on the aromatic ring to modulate its electronic properties.

A theoretical study has been conducted on this compound and the effect of various substituents on its properties. researchgate.net Such studies often employ semi-empirical or DFT methods to calculate thermodynamic and electronic parameters. Key calculated properties include the heat of formation (ΔHf) and stabilization energies, which provide direct measures of the substituent's impact on the molecule's stability. researchgate.net

The effect of a substituent is generally classified as either electron-donating (e.g., -NH2, -OH, -OCH3) or electron-withdrawing (e.g., -NO2, -CN, -CF3). Electron-donating groups increase the electron density on the aromatic ring, generally increasing its reactivity towards electrophiles and stabilizing any adjacent carbocation that may form during a reaction. Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it towards electrophilic attack and destabilizing adjacent positive charges.

In the context of this compound, a key reaction is the formation of a carbocation at the benzylic C1 position. The stability of this cation is crucial for many reactions. Theoretical calculations can quantify the effect of a substituent on the stability of this cation. This is often done by calculating the relative stabilization energy (RSE) using isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, minimizing computational errors. researchgate.net

A study on the stability of carbocations derived from substituted this compound showed that electron-donating groups significantly stabilize the carbocation, while electron-withdrawing groups have a destabilizing effect. researchgate.net For instance, an amino (-NH2) group would provide substantial stabilization through π-electron donation, whereas a nitro (-NO2) group would strongly destabilize the cation. researchgate.net

The table below summarizes the expected effect of different classes of substituents on the stability of the C1 carbocation of this compound.

| Substituent Group (X) | Class | Effect on C1 Carbocation Stability | Expected Relative Stabilization Energy (RSE) |

| -NH2 | Strong Electron-Donating | Strong Stabilization | Large Negative Value |

| -OCH3 | Moderate Electron-Donating | Moderate Stabilization | Negative Value |

| -CH3 | Weak Electron-Donating | Weak Stabilization | Small Negative Value |

| -H | (Reference) | - | 0 |

| -Cl | Weak Electron-Withdrawing | Weak Destabilization | Small Positive Value |

| -NO2 | Strong Electron-Withdrawing | Strong Destabilization | Large Positive Value |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

Role as Chiral Building Blocks and Intermediates

The tetrahydronaphthalene framework can be rendered chiral, making it an essential tool in asymmetric synthesis. The controlled introduction of substituents allows for the creation of stereochemically defined intermediates that are crucial for building complex molecular architectures with specific biological functions.

Synthesis of Complex Polycyclic Systems

The rigid, bicyclic structure of 1-methoxy-1,2,3,4-tetrahydronaphthalene serves as an excellent foundation for the construction of more elaborate polycyclic systems. Research has demonstrated its utility in the total synthesis of natural products and novel molecular scaffolds.

For instance, highly substituted and chiral derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) have been synthesized as key intermediates in the total synthesis of complex natural products like elisabethin A. nih.gov The stereocenters within the tetrahydronaphthalene moiety are meticulously controlled, and the conformation of the non-aromatic ring, typically a half-chair, is crucial for directing subsequent reactions. nih.gov

Furthermore, the tetrahydronaphthalene scaffold has been identified as a promising framework for α-helix mimicry. By synthesizing tetrasubstituted derivatives, researchers can create small molecules that present side chains in a spatial arrangement that mimics the i, i+3, and i+4 positions of an α-helix. This approach is instrumental in designing inhibitors of protein-protein interactions, which are implicated in numerous diseases. Another complex system derived from this core is the chiral spirocyclic tetrahydronaphthalene-fused spirooxindole, which has been investigated for its potential as a dual inhibitor of MDM2-CDK4 in cancer therapy.

Precursors for Pharmaceutically Relevant Scaffolds

The this compound core is a recurring motif in a wide array of pharmaceutically active compounds. Its derivatives have been explored as precursors for drugs targeting various biological systems.

A significant area of research involves its use in developing selective serotonin (B10506) reuptake inhibitors (SSRIs). Patents describe methods for producing ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes, which are potent and selective inhibitors of serotonin reuptake, a key mechanism in treating depression and other mood disorders. google.com

The scaffold is also central to the development of novel anti-tuberculosis agents. Tetrahydronaphthalene amides have been designed as a new class of inhibitors targeting the ATP synthase in Mycobacterium tuberculosis. nih.gov These compounds have shown potent growth inhibition of the bacteria in vitro.

In another application, the 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl moiety is the core of PB28, a high-affinity sigma-2 (σ₂) receptor ligand. nih.govresearchgate.net Analogues of PB28 are being developed as potential radiotracers for positron emission tomography (PET) to aid in cancer diagnostics. researchgate.net Additionally, tetrahydronaphthalene derivatives are being investigated as selective estrogen receptor modulators (SERMs) and degraders for applications in oncology. google.comnih.gov

Development of Functionalized Tetrahydronaphthalene Derivatives

The functionalization of the this compound ring system is a key strategy for modulating the pharmacological properties of the resulting molecules. By systematically altering substituents, chemists can fine-tune the activity, selectivity, and pharmacokinetic profiles of these compounds.

Structure-Activity Relationship (SAR) Studies for Chemical Probes

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective chemical probes or drug candidates. The tetrahydronaphthalene scaffold has been the subject of extensive SAR investigations.

A comprehensive SAR study was conducted on a series of approximately 80 tetrahydronaphthalene amide analogues designed as anti-tuberculosis agents. This research explored how different substitutions on the tetrahydronaphthalene core and the amide functionality influenced the minimum inhibitory concentration (MIC) against M. tuberculosis. The study identified compounds with potent activity and improved pharmacological profiles compared to existing drugs like bedaquiline.

Similarly, SAR studies on analogues of the sigma receptor ligand PB28 have focused on modifying the tetralin nucleus and the linker chain to understand their impact on affinity and selectivity for σ₁ and σ₂ receptors. nih.gov These studies have revealed that factors like the length of the alkyl chain connecting the tetrahydronaphthalene unit to a piperazine (B1678402) ring significantly affect receptor affinity and selectivity. nih.gov

| Compound Modification | Target | Key SAR Findings | Reference |

| Tetrahydronaphthalene Amides | M. tuberculosis ATP Synthase | Substitutions on the tetrahydronaphthalene core and amide group significantly impact anti-tubercular activity (MIC). | |

| PB28 Analogues | Sigma-1/Sigma-2 Receptors | Intermediate alkyl chain length (3 or 5 methylenes) leads to the highest σ₂ affinity. A four-methylene chain favors high σ₁ affinity. | nih.gov |

| Tetrahydroisoquinoline Derivatives | Estrogen Receptor Alpha (ERα) | Replacement of 1-H with 1-Me and addition of an aminoethoxy side chain yielded potent antagonists. | nih.gov |

Design and Synthesis of Ligands for Biological Targets

The rational design and synthesis of ligands based on the this compound scaffold have yielded potent modulators for a variety of biological targets.

Sigma Receptors: The 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group is a key pharmacophore in high-affinity sigma receptor ligands. nih.govunito.it For example, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) is a well-established high-affinity σ₂ receptor ligand. nih.govresearchgate.net By modifying its structure, researchers have developed new ligands with varying selectivity profiles. For instance, replacing the methoxy (B1213986) group with a longer chain containing a fluorescent tag has created tools for studying sigma receptors in living cells. unito.it

Monoamine Transporters: The tetrahydronaphthalene core is integral to compounds targeting monoamine transporters. Derivatives such as ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes have been specifically designed as selective serotonin reuptake inhibitors (SSRIs). google.com The synthesis often starts from a corresponding tetralone, which is converted via reductive amination to introduce the desired amine functionality. google.com

Estrogen Receptors: In the field of oncology, tetrahydronaphthalene derivatives have been developed as estrogen receptor (ER) modulators and degraders. google.com These bifunctional compounds link a tetrahydronaphthalene-based ER-binding moiety to a ligand for an E3 ubiquitin ligase, inducing the degradation of the estrogen receptor and offering a therapeutic strategy for ER-positive cancers. google.com

Applications in Material Science Research

While the primary applications of this compound are in the life sciences, the parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), demonstrates the potential of this chemical scaffold in material science.

Tetralin is utilized as a hydrogen-donor solvent, particularly in processes like coal liquefaction. wikipedia.orgatamanchemicals.com It is also a known raw material for the synthesis of fullerenes. researchgate.net Research has shown that using a two-ring feedstock like tetrahydronaphthalene for fullerene synthesis in sooting flames results in a dramatic improvement in yield compared to single-ring feedstocks. researchgate.net Furthermore, a composite heat transfer fluid consisting of tetralin and fullerene has been proposed for use in photovoltaic thermal hybrid solar harvesting systems. researchgate.net The parent compound, tetralin, also serves as a precursor in the synthesis of high-temperature heat carriers. schultzchem.com While these applications primarily use the unsubstituted tetralin, they highlight the inherent stability and utility of the underlying bicyclic structure, suggesting potential for its functionalized derivatives in advanced materials.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards "green chemistry" to minimize its environmental impact. mdpi.com This paradigm emphasizes waste prevention, atom economy, and the use of less hazardous substances. nih.gov Future research on 1-Methoxy-1,2,3,4-tetrahydronaphthalene will undoubtedly focus on developing synthetic methods that align with these principles.

Key green chemistry approaches applicable to its synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave radiation to heat reactions, often leading to dramatically shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods. mdpi.comijpsjournal.com

Biocatalysis: The use of enzymes or whole cells as catalysts offers high selectivity and efficiency under mild conditions, such as room temperature and neutral pH. mdpi.comnih.gov This reduces the need for protecting groups and minimizes hazardous waste. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in aqueous media, can significantly reduce waste and eliminate the use of toxic organic solvents. mdpi.com

Reusable Catalysts: The development of solid catalysts, such as zeolites, that can be easily separated from the reaction mixture and reused for multiple cycles improves cost-effectiveness and reduces waste. rsc.org For instance, the transformation of 7-methoxy-1-tetralone, a related precursor, has been achieved in a few steps, and optimizing such routes using green principles is a promising direction. researchgate.net

Table 1: Comparison of Synthetic Approaches

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, room temperature |

| Solvents | Often uses toxic, volatile organic compounds | Solvent-free, water, or other benign solvents |

| Catalysts | Stoichiometric, often toxic reagents | Catalytic amounts, reusable enzymes or solid catalysts |

| Waste Generation | Higher, due to byproducts and solvent waste | Minimized through high atom economy and recyclable components |

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is largely dictated by its tetralin core and the influence of the methoxy (B1213986) group. The parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), is known to oxidize in air, forming unstable peroxides, and can react vigorously with strong oxidizing agents. chemicalbook.com Research into the oxidation of substituted tetralins has shown that reactions often occur at the benzylic methylene (B1212753) position. researchgate.net

Future research should focus on how the electron-donating methoxy group at the C1 position influences the molecule's reactivity. This could lead to the discovery of novel chemical transformations. Potential areas of exploration include:

Asymmetric Catalysis: Developing catalytic systems to control the stereochemistry of reactions at the chiral center (C1).

C-H Activation: Directly functionalizing the C-H bonds on both the aromatic and alicyclic rings to create complex derivatives, bypassing the need for pre-functionalized starting materials.

Ring-Opening Reactions: Investigating conditions to selectively open the alicyclic ring, providing access to a different class of substituted naphthalene (B1677914) derivatives.

Electrophilic and Nucleophilic Aromatic Substitution: Studying how the fused ring system and the methoxy group direct incoming reagents to specific positions on the aromatic ring.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques offer powerful tools for the real-time, in-situ monitoring of chemical reactions. nih.gov

Future studies on this compound could greatly benefit from the following techniques:

Time-Resolved In-Situ (TRIS) Spectroscopy: Techniques like dispersive X-ray absorption spectroscopy (DXAS) can provide detailed, atom-specific information about the electronic structure of reactants, intermediates, and products as a reaction proceeds, with time resolutions down to a few seconds. nih.gov

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques can help elucidate the structure of complex intermediates and byproducts formed during a reaction without the need for isolation. dcu.ie

Mass Spectrometry (MS): Modern MS can be used to identify and quantify species in a reaction mixture, providing insights into reaction pathways and kinetics. dcu.ie

Advanced Microscopy: Techniques such as confocal laser scanning microscopy (CLSM) could be used to visualize reactions occurring at interfaces or in heterogeneous systems. nih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application for this compound |

|---|---|---|

| Time-Resolved X-ray Absorption Spectroscopy (TRIS-XAS) | Atom-specific electronic structure and coordination environment. nih.gov | Monitoring catalyst state or metal-mediated transformations in real-time. |

| 2D NMR (COSY, HSQC, HMBC) | Structural connectivity and identification of unknown species. dcu.ie | Identifying transient intermediates and byproducts in complex reaction mixtures. |

| In-Situ IR Spectroscopy | Changes in functional groups over time. dcu.ie | Tracking the consumption of reactants and formation of products. |

| Mass Spectrometry (MS) | Molecular weight of reaction components. dcu.ie | Detecting intermediates and confirming product formation. |

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of chemical properties and reaction outcomes from large datasets. rjptonline.orgdrughunter.com These computational tools can significantly accelerate the discovery and development of new molecules and processes. mit.edu

For this compound, AI and ML could be applied to:

Predict Reaction Outcomes: ML models can be trained to predict the yield and selectivity of reactions under various conditions, helping chemists to identify optimal synthesis pathways before running experiments. rjptonline.orggithub.io

De Novo Molecular Design: Generative AI models can design novel derivatives of the core structure with desired properties (e.g., specific biological activities or material characteristics).

Retrosynthesis Planning: AI tools can propose synthetic routes to complex target molecules based on the this compound scaffold.

Property Prediction: Machine learning algorithms can predict physical, chemical, and biological properties, helping to screen potential derivatives for specific applications without the need for extensive laboratory testing. mit.edu

Table 3: Applications of AI/ML in Research on this compound

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Reaction Yield Prediction | Forecast the efficiency of a chemical reaction. github.io | Reduces the number of experiments needed for optimization. |

| Computer-Aided Synthesis Planning | Identify viable synthetic routes to target molecules. mit.edu | Accelerates the synthesis of novel and complex derivatives. |

| Property Prediction | Estimate physicochemical and biological properties. mit.edu | Enables rapid virtual screening of potential drug candidates or materials. |

| Generative Modeling | Design new molecules with optimized properties. | Expands the chemical space of useful derivatives for diverse applications. |

Expanded Scope of Derivatization for Diverse Applications

Derivatization is a key strategy for modifying the properties of a parent compound to suit specific applications. The this compound scaffold is a promising starting point for creating a wide range of new molecules. Research on related tetralone and tetralin structures has already demonstrated that their derivatives can possess valuable biological activities. rasayanjournal.co.in For example, methoxy-substituted chalcones based on a tetralone core have shown anticancer properties, and various aminotetralin derivatives have been investigated as pharmacological agents. rasayanjournal.co.ingoogle.com

Future research will likely focus on creating libraries of derivatives by modifying different parts of the molecule:

The Aromatic Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl chains) to tune electronic properties and biological interactions.

The Alicyclic Ring: Further functionalization of the saturated ring to alter the molecule's three-dimensional shape and polarity.

The Methoxy Group: Replacing the methyl group with other alkyl or functional groups to modulate solubility and metabolic stability.

This expanded derivatization could lead to new compounds with applications in fields such as medicine, materials science, and agriculture.

Table 4: Potential Derivatives and Target Applications

| Derivative Class | Synthetic Strategy | Potential Application Area |

|---|---|---|

| Amino-substituted Tetralins | Reductive amination of corresponding tetralones. | Central nervous system agents (e.g., serotonin (B10506) uptake inhibitors). google.com |

| Chalcone Hybrids | Claisen-Schmidt condensation with aromatic aldehydes. rasayanjournal.co.in | Anticancer agents. rasayanjournal.co.in |

| Hydroxy and Epoxy Derivatives | Oxidation and subsequent reduction or epoxidation. researchgate.net | Building blocks for complex natural product synthesis. |

| Fused-Ring Heterocycles | Condensation reactions with bifunctional reagents. researchgate.net | Novel pharmacological scaffolds. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Methoxy-1,2,3,4-tetrahydronaphthalene with high purity?

- Methodological Answer : Catalytic hydrogenation of naphthalene derivatives followed by selective methoxylation is a common approach. For example, chromium carbonyl complexes (e.g., Cr(CO)₃) can stabilize intermediates during arylation reactions, as demonstrated in competition experiments using 6-methoxy and 6-ethoxy analogs . Purification via silica gel chromatography (using solvents like Et₂O) and validation via ¹H NMR with internal standards (e.g., 1,3-dinitrobenzene) ensures purity .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques such as ¹H/¹³C NMR for functional group analysis and GC-MS for molecular weight confirmation. Thermodynamic data (e.g., standard enthalpy of formation, ΔfH°gas) from NIST databases provide additional validation . For complex isomers, computational modeling (e.g., SMILES strings or InChIKey codes) aids in structural differentiation .

Q. What are the best practices for assessing the stability of this compound during storage?

- Methodological Answer : Store under inert atmospheres (e.g., nitrogen) at low temperatures (-20°C) to minimize oxidation. Monitor degradation using periodic HPLC analysis. Evidence suggests that prolonged storage can alter chemical properties, necessitating updated safety assessments .

Advanced Research Questions

Q. How should researchers design in vivo toxicological studies to evaluate systemic effects of this compound?

- Methodological Answer : Follow systematic review frameworks (e.g., ATSDR guidelines) that prioritize inhalation, oral, and dermal exposure routes in mammalian models. Key endpoints include hepatic, renal, and hematological effects. Studies must adhere to inclusion criteria such as peer-reviewed data, controlled exposure protocols, and relevance to human biomarkers . For example, cohort studies in occupational populations (e.g., industrial workers) can link exposure levels to clinical outcomes .

Q. How can contradictory data on metabolic pathways (e.g., cytochrome P450 activation vs. detoxification) be resolved?

- Methodological Answer : Conduct comparative in vitro assays using hepatic microsomes from multiple species (e.g., rat, human) to identify interspecies variability. Mechanistic studies should quantify reactive metabolites (e.g., naphthoquinones) via hemoglobin adduct stability assays . Statistical meta-analysis of existing datasets (e.g., 14,468 screened studies) can clarify dose-response relationships .

Q. What computational tools are available to predict the environmental fate of this compound?

- Methodological Answer : Use QSAR models to estimate biodegradation half-lives and partition coefficients (e.g., log Kₒw). NIST thermodynamic databases provide parameters like heat capacity (Cp,gas) and vapor pressure, critical for predicting air-water distribution . Environmental monitoring data (e.g., sediment/soil sampling) should validate model outputs .

Q. How can researchers optimize biomonitoring strategies for occupational exposure to this compound?

- Methodological Answer : Measure urinary metabolites (e.g., hydroxylated derivatives) via LC-MS/MS. Cross-reference with biomarkers like hemoglobin adducts to improve sensitivity. Epidemiological studies in high-risk populations (e.g., petrochemical workers) should integrate exposure diaries and biological sampling .

Data Contradiction Analysis

Q. How should discrepancies in reported toxicity thresholds across studies be addressed?

- Methodological Answer : Re-evaluate experimental conditions (e.g., exposure duration, animal strain) and apply weight-of-evidence approaches. For instance, conflicting LD₅₀ values may arise from differences in purity (e.g., impurities in industrial-grade vs. lab-grade compounds). Systematic reviews should exclude non-peer-reviewed data unless validated by independent experts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.